Lower Cardiotoxicity Profile
Pillaromycin A is explicitly differentiated from the archetypal anthracyclines, daunomycin and adriamycin (doxorubicin), based on reported lower toxicity. While cardiotoxicity is a well-documented, dose-limiting adverse event for conventional anthracyclines, Pillaromycin A is described as being 'less cardiotoxic' or 'less toxic' than these agents [1][2]. This property is attributed to its unique saturated ring system [1].
| Evidence Dimension | Comparative Toxicity (Cardiotoxicity) |
|---|---|
| Target Compound Data | Reported as 'less cardiotoxic' / 'less toxic' |
| Comparator Or Baseline | Daunomycin (Daunorubicin) and Adriamycin (Doxorubicin); clinically established cardiotoxicity (e.g., heart failure incidence ~5% at cumulative dose of 400-550 mg/m² for Doxorubicin) |
| Quantified Difference | Qualitative difference, described as relatively low cardiotoxicity |
| Conditions | Literature review and experimental context from synthetic chemistry studies targeting Pillaromycinone |
Why This Matters
This differentiation is critical for procurement in studies where anthracycline-induced cardiotoxicity is a confounding factor or primary endpoint, offering a potentially safer alternative for *in vivo* mechanistic studies.
- [1] Trost, B. M. Novel Synthetic Approaches to Antitumor Compounds. Grant R01GM033049-11, National Institute of General Medical Sciences (NIGMS), 1987. View Source
- [2] White, J. D., Demnitz, F. W. J., Xu, Q., & Martin, W. H. C. Synthesis of an Advanced Intermediate for (+)-Pillaromycinone. *Organic Letters*, 2008, 10(13), 2833-2836. View Source
